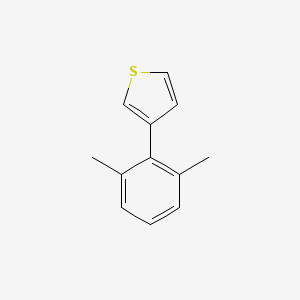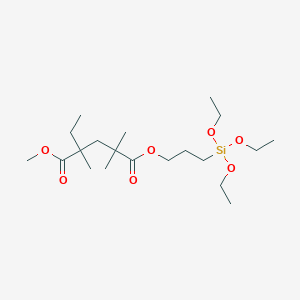
3-(2,6-Dimethylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2,6-dimethylphenyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(2,6-Dimethylphenyl)thiophene, can be achieved through various methods. Common synthetic routes include:
Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Gewald Reaction: This method involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters to form aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of ynones or ynoates with 2-mercapto acetate under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dimethylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration uses nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Applications De Recherche Scientifique
3-(2,6-Dimethylphenyl)thiophene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethylphenyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Its anticancer properties could be attributed to the inhibition of specific kinases or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(2,6-Dimethylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propriétés
Formule moléculaire |
C12H12S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
3-(2,6-dimethylphenyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-9-4-3-5-10(2)12(9)11-6-7-13-8-11/h3-8H,1-2H3 |
Clé InChI |
HYFLPPWGPGEGDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14120846.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)
![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)

![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14120905.png)


![N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)
